molecular formula C24H18N4O5S B11200174 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11200174
M. Wt: 474.5 g/mol
InChI Key: IUXOGEXJRRLCMX-UHFFFAOYSA-N
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Description

Structurally, it features:

  • A thieno[3,2-d]pyrimidine-2,4-dione core, which provides rigidity and hydrogen-bonding capacity.
  • A 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethyl substituent at position 1, introducing steric bulk and electronic modulation via the oxadiazole ring .

Its design aligns with trends in modifying thienopyrimidine derivatives to enhance bioactivity and selectivity .

Properties

Molecular Formula

C24H18N4O5S

Molecular Weight

474.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18N4O5S/c1-14-4-2-3-5-16(14)22-25-20(33-26-22)12-27-17-8-9-34-21(17)23(29)28(24(27)30)11-15-6-7-18-19(10-15)32-13-31-18/h2-10H,11-13H2,1H3

InChI Key

IUXOGEXJRRLCMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the thienopyrimidine core under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name / Structure Core Structure Substituents at Key Positions Biological Activity Physicochemical Properties Reference
Target Compound : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione - 3: Benzo[d][1,3]dioxol-5-ylmethyl
- 1: 3-(o-Tolyl)-1,2,4-oxadiazole
Not explicitly reported (inferred antimicrobial potential) High melting point (crystalline solid inferred from analogs)
Analog 1 : 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione - 1: 3-Aryl-1,2,4-oxadiazole
- 6: 5-Phenyl-1,3,4-oxadiazole
Broad-spectrum antimicrobial activity (Gram-positive bacteria, fungi) High melting points (e.g., 220–250°C)
Analog 2 : 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione - 1: 3-(2-Chlorophenyl)-1,2,4-oxadiazole
- 3: 4-Fluorobenzyl
Not explicitly reported (structural focus) Data not provided
Analog 3 : 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione - 6: 2-Methyl-1,3-thiazole Potential anticancer/antimicrobial (inferred from alkylation studies) Crystalline solids, soluble in DMF

Key Structural and Functional Insights:

Core Modifications: The thieno[3,2-d]pyrimidine core (target compound) vs. The 1,2,4-oxadiazole substituent (target compound, analogs 1–2) enhances metabolic stability and dipole interactions compared to 1,3,4-oxadiazole (analog 1) or thiazole (analog 3) .

Substituent Effects: Benzo[d][1,3]dioxole (target compound) vs. o-Tolyl (target compound) vs. 2-chlorophenyl (analog 2): Electron-donating methyl groups (o-tolyl) may enhance π-stacking, while electron-withdrawing chlorine (2-chlorophenyl) could polarize the oxadiazole ring .

Biological Activity :

  • Analog 1’s dual oxadiazole motifs correlate with antimicrobial efficacy, suggesting the target compound’s single oxadiazole may require optimization for similar potency .
  • Alkylation with benzyl chlorides (analog 3) introduces bulky groups that may hinder bacterial efflux pumps, a strategy applicable to the target compound .

Synthetic Routes: The target compound’s synthesis likely involves alkylation of the thienopyrimidine core with pre-formed oxadiazole and benzodioxole intermediates, akin to methods in and . Phosphorous oxychloride-mediated cyclization () is a common step for oxadiazole formation, critical for maintaining heterocyclic integrity .

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